2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 374042 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Analyse Chemischer Reaktionen
NSC 374042 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 374042 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 374042 could be investigated for its potential to treat various diseases or conditions. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Wirkmechanismus
The mechanism of action of NSC 374042 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which NSC 374042 is being studied. For example, in a biological context, it may interact with cellular signaling pathways to influence cell behavior.
Vergleich Mit ähnlichen Verbindungen
NSC 374042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison would involve examining the differences in chemical properties, reactivity, and potential applications. Some similar compounds might include other small molecules used in scientific research or therapeutic development.
Conclusion
NSC 374042 is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research into its synthesis, chemical reactions, and mechanisms of action will continue to uncover new uses and insights into this intriguing compound.
Eigenschaften
CAS-Nummer |
76259-09-1 |
---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2,8-dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C18H22N2O2/c1-19-11-13-9-16(22-4)6-8-18(13)20(2)12-14-10-15(21-3)5-7-17(14)19/h5-10H,11-12H2,1-4H3 |
InChI-Schlüssel |
CWAAJGLMPXSYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C=CC(=C2)OC)N(CC3=C1C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.